molecular formula C47H76O18 B10846884 askendoside B

askendoside B

Cat. No.: B10846884
M. Wt: 929.1 g/mol
InChI Key: BTTRQTJYXLOSMR-WEWBRACISA-N
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Description

Askendoside B is a cycloartane-type triterpene glycoside, primarily isolated from Astragalus species. These compounds are characterized by a 30-carbon cycloartane skeleton with hydroxyl groups and glycosylation at specific positions, which dictate their bioactivity . Cycloartane glycosides are noted for anti-inflammatory, immunomodulatory, and cytotoxic properties, though activity varies with structural modifications .

Properties

Molecular Formula

C47H76O18

Molecular Weight

929.1 g/mol

IUPAC Name

[(2S,3R,4S,5R)-5-hydroxy-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-4-yl] acetate

InChI

InChI=1S/C47H76O18/c1-21(48)61-34-25(52)19-60-40(35(34)64-39-33(56)31(54)24(51)18-59-39)63-28-10-12-47-20-46(47)14-13-43(6)36(45(8)11-9-29(65-45)42(4,5)57)22(49)16-44(43,7)27(46)15-26(37(47)41(28,2)3)62-38-32(55)30(53)23(50)17-58-38/h22-40,49-57H,9-20H2,1-8H3/t22-,23+,24-,25+,26-,27-,28-,29+,30-,31-,32+,33+,34-,35+,36-,37-,38-,39-,40-,43+,44-,45+,46-,47+/m0/s1

InChI Key

BTTRQTJYXLOSMR-WEWBRACISA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@@H](CO[C@H]([C@@H]1O[C@H]2[C@@H]([C@H]([C@H](CO2)O)O)O)O[C@H]3CC[C@]45C[C@]46CC[C@@]7([C@H]([C@H](C[C@]7([C@@H]6C[C@@H]([C@H]5C3(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O)[C@]9(CC[C@@H](O9)C(C)(C)O)C)C)O

Canonical SMILES

CC(=O)OC1C(COC(C1OC2C(C(C(CO2)O)O)O)OC3CCC45CC46CCC7(C(C(CC7(C6CC(C5C3(C)C)OC8C(C(C(CO8)O)O)O)C)O)C9(CCC(O9)C(C)(C)O)C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Askendoside B is typically isolated from the roots of Astragalus taschkendicus through a series of extraction and purification steps . The process involves:

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its complex structure and the difficulty in synthesizing it on a large scale. The primary method remains extraction from natural sources, which may limit its availability and increase production costs.

Chemical Reactions Analysis

Tyrosinase Inhibition and Melanogenesis

Askendoside B exhibits tyrosinase inhibitory (TYR-I) activity comparable to kojic acid, a known depigmenting agent . Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, a key step in melanogenesis. The compound’s mechanism likely involves competitive inhibition of the enzyme’s active site, though specific binding interactions (e.g., active-site coordination) remain uncharacterized.

Key Reaction Pathway :
L-DOPA+O2TyrosinaseDopaquinone\text{L-DOPA} + \text{O}_2 \xrightarrow{\text{Tyrosinase}} \text{Dopaquinone}
this compound inhibits this reaction, reducing melanin production .

Structural Stability and Hydrolysis

As a glycoside, this compound contains sugar moieties (e.g., β-D-xylose, α-L-rhamnose) linked via glycosidic bonds. These bonds are labile under acidic or enzymatic conditions, potentially leading to hydrolysis:
Askendoside BAcid/EnzymeAglycone+Sugar residues\text{this compound} \xrightarrow{\text{Acid/Enzyme}} \text{Aglycone} + \text{Sugar residues}
This reaction could alter its bioavailability or metabolic fate, though experimental data confirming this are absent in the reviewed literature.

Data Table: Reported Activities and Structural Features

Property/Activity Details Reference
Tyrosinase Inhibition (TYR-I)Comparable to kojic acid; reduces melanin synthesis via enzymatic inhibition
Neuroprotective ActivityExamined in synaptosomal and mitochondrial models (mechanism unspecified)
Structural CompositionTriterpenoid glycoside with β-D-xylose, α-L-rhamnose, and α-L-arabinose moieties

Mechanism of Action

The mechanism of action of Askendoside B involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Askendoside Series (D, G)

Askendoside B shares a core cycloartane aglycone with Askendosides D and G, but differences arise in glycosylation patterns and sugar units (Table 1):

Compound Glycosylation Sites Sugar Units Molecular Formula Key Structural Features
This compound C-3, C-16* Unspecified (likely arabinose, xylose, glucose) Not Provided Similar to D and G but with variations in sugar linkage
Askendoside D C-3, C-16 Glucose, Xylose C₄₅H₇₄O₁₇ Cardiac glycoside activity; selective Na+/K+-ATPase inhibition
Askendoside G C-3, C-16 Arabinose, Xylose, Glucose Not Provided Weak ICAM-1 inhibition (50 µM, p < 0.0004)

*Inferred from structural trends in the Askendoside series.

  • Key Differences: Askendoside D contains a glucose-xylose disaccharide at C-16, contributing to its cardiac glycoside activity . Askendoside G features an α-arabinopyranosyl unit at C-3, linked to xylose, which may reduce bioactivity compared to D . this compound’s exact sugar composition remains undefined, but its grouping with D and G suggests analogous hydroxylation and glycosylation sites .

Other Cycloartane Saponins (Askendoside C, F)

  • Askendoside C/F: These lack detailed structural data in the evidence but are noted for cytotoxicity and immune modulation, likely due to variations in side-chain functional groups .

Functional Comparison

QSAR Grouping with Tyrosinase Inhibitors

This compound is grouped with Norartocarpetin, Resveratrol, and Kojic Acid in a QSAR study on human tyrosinase inhibitors . While Kojic Acid (IC₅₀ ~ 10 µM) is a benchmark tyrosinase inhibitor, this compound’s experimental pIC₅₀ and mechanism are unspecified. Structural dissimilarities (e.g., lack of a hydroxyphenyl group in B vs. Resveratrol) suggest differing binding modes .

Q & A

Q. How is askendoside B structurally characterized, and what methodologies are recommended for validation?

Structural elucidation of this compound typically involves:

  • Spectroscopic techniques : High-resolution NMR (¹H, ¹³C, 2D-COSY, HSQC, HMBC) to map carbon-hydrogen frameworks and functional groups .
  • Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF for molecular formula confirmation.
  • X-ray crystallography : For absolute stereochemical determination, if crystallizable derivatives are synthesized. Best Practice: Cross-validate results with literature data and ensure purity >95% via HPLC before analysis .

Q. What extraction and purification protocols are optimal for isolating this compound from natural sources?

  • Extraction : Use polar solvents (e.g., methanol/water mixtures) under reflux, followed by liquid-liquid partitioning with ethyl acetate or n-butanol .
  • Purification : Combine column chromatography (silica gel, Sephadex LH-20) with preparative HPLC (C18 columns, acetonitrile/water gradients). Key Consideration: Document solvent ratios, temperature, and pressure settings to ensure reproducibility .

Q. Which in vitro assays are most effective for preliminary bioactivity screening of this compound?

  • Cell-based assays : Cytotoxicity (MTT assay), anti-inflammatory (NO inhibition in macrophages), or apoptosis (Annexin V/PI staining).
  • Enzyme inhibition : Fluorescence-based assays for kinases, proteases, or oxidases.
  • Dose-response curves : Use ≥3 biological replicates and IC₅₀ calculations to minimize variability .

Advanced Research Questions

Q. How should researchers design experiments to elucidate this compound’s mechanism of action?

  • Target identification : Employ affinity chromatography with this compound-conjugated beads or CRISPR-Cas9 gene knockout models to identify binding partners.
  • Pathway analysis : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map downstream signaling pathways.
  • Molecular docking : Validate interactions using AutoDock Vina or Schrödinger Suite, cross-referenced with mutagenesis studies . Data Integration: Use tools like STRING or KEGG to contextualize findings within known biological networks .

Q. How can contradictory bioactivity data for this compound across studies be resolved?

  • Meta-analysis : Aggregate data from multiple studies (e.g., PRISMA guidelines) to identify trends or confounding variables (e.g., cell line specificity, solvent effects) .
  • Standardization : Adopt uniform assay conditions (e.g., cell passage number, serum concentration) and report negative controls transparently.
  • Validation : Replicate disputed results in independent labs using blinded protocols .

Q. What advanced methodologies are recommended for studying this compound’s pharmacokinetics?

  • In vivo models : Administer radiolabeled this compound (³H or ¹⁴C) to track absorption/distribution in rodents.
  • LC-MS/MS quantification : Develop validated methods for plasma/tissue samples with LLOQ ≤1 ng/mL.
  • Metabolite profiling : Use UPLC-Q-TOF-MS to identify phase I/II metabolites and assess metabolic stability .

Data Presentation Guidelines

  • Tables : Summarize key findings (e.g., IC₅₀ values, spectroscopic peaks) using concise formats. Example:

    Bioassay TypeCell Line/EnzymeIC₅₀ (μM)Reference
    CytotoxicityHeLa12.3 ± 1.2[Author, 2023]
    COX-2 InhibitionRecombinant COX-28.9 ± 0.7[Author, 2024]
  • Figures : Include dose-response curves, molecular interaction diagrams, or metabolic pathways, ensuring direct relevance to the research question .

Methodological Pitfalls to Avoid

  • Overgeneralization : Do not extrapolate in vitro results to in vivo efficacy without pharmacokinetic validation .
  • Unverified sources : Exclude non-peer-reviewed data (e.g., ) to maintain credibility .
  • Insufficient documentation : Provide raw data (e.g., NMR spectra, chromatograms) in supplementary materials for reproducibility .

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